molecular formula C15H13N3O3 B2534183 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione CAS No. 1286697-07-1

2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione

Cat. No. B2534183
CAS RN: 1286697-07-1
M. Wt: 283.287
InChI Key: TZAXGWMGIOHNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione, also known as CPI-613, is a novel anticancer drug that has gained attention in recent years due to its unique mechanism of action. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.

Mechanism of Action

2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione targets the TCA cycle in cancer cells, which is responsible for generating energy for cell growth and proliferation. By inhibiting the TCA cycle, this compound disrupts the energy metabolism of cancer cells, leading to cell death. This compound has also been shown to increase reactive oxygen species (ROS) production in cancer cells, which further contributes to cell death. Moreover, this compound has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of key enzymes in the TCA cycle, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This compound also disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction and cell death. Moreover, this compound has been found to inhibit the activity of STAT3, a transcription factor that promotes cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with high purity. It has minimal toxicity to normal cells, making it suitable for in vitro and in vivo studies. This compound has also been found to enhance the efficacy of standard chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness in clinical settings. Additionally, this compound has shown limited efficacy against some cancer types, such as breast cancer.

Future Directions

There are several future directions for research on 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione. One area of focus is the development of new formulations that can increase the half-life of this compound in vivo. Another area of focus is the identification of biomarkers that can predict the response to this compound treatment. Moreover, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in combination with standard chemotherapy and radiation therapy. Additionally, there is a need for further research on the mechanism of action of this compound and its potential to target cancer stem cells.

Synthesis Methods

The synthesis of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione involves the reaction of 2-(3-bromopropyl)isoindoline-1,3-dione with 6-oxopyridazin-1(6H)-ylboronic acid in the presence of a palladium catalyst. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis method has been optimized to produce this compound in large quantities with high purity, making it suitable for further research and development.

Scientific Research Applications

2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, and ovarian cancers. This compound has been found to enhance the efficacy of standard chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, this compound has shown minimal toxicity to normal cells, making it a safe and well-tolerated drug.

properties

IUPAC Name

2-[3-(6-oxopyridazin-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-13-7-3-8-16-18(13)10-4-9-17-14(20)11-5-1-2-6-12(11)15(17)21/h1-3,5-8H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAXGWMGIOHNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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